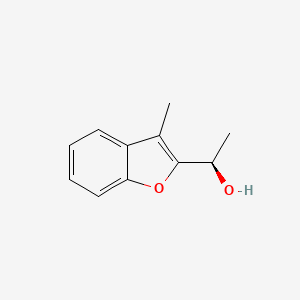
(1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol
Overview
Description
“(1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1344924-47-5 . It has a molecular weight of 176.22 and is also known as HOP-154.
Molecular Structure Analysis
The molecular formula of “(1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol” is C11H12O2 . The InChI code for this compound is 1S/C11H12O2/c1-7-9-5-3-4-6-10 (9)13-11 (7)8 (2)12/h3-6,8,12H,1-2H3/t8-/m1/s1 .Physical And Chemical Properties Analysis
The boiling point of “(1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol” is predicted to be 296.9±25.0 °C . The compound has a predicted density of 1.146±0.06 g/cm3 . The pKa of the compound is predicted to be 14.12±0.20 .Scientific Research Applications
New Compounds from Plant Roots
- Researchers isolated new compounds, including a benzofuran derivative, from the roots of Leontopodium alpinum and L. leontopodioides, which may have potential applications in natural product chemistry and drug discovery (Dobner et al., 2003).
Kinetic Resolution and Stereoselectivity
- A study performed kinetic resolution of racemic benzofuran-2-yl)ethanols, achieving highly enantiopure forms, which is significant for the production of optically active compounds in pharmaceuticals (Paizs et al., 2003).
Polymer Chemistry
- The synthesis and characterization of polymers involving benzofuran derivatives have been explored, providing insights into their thermal and dielectric properties, relevant for materials science (Çelik & Coskun, 2018).
Enantiotopic Selective Bioreductions
- Research on enantiotopic selective reduction of benzofuran-2-yl ethanones by baker's yeast has been conducted, highlighting its potential in synthesizing optically active compounds for pharmaceutical applications (Paizs et al., 2003).
Anticancer Potential
- A study synthesized related dihydrobenzofuran lignans and benzofurans, evaluating their anticancer activity, particularly against leukemia and breast cancer cell lines, indicating potential therapeutic applications (Pieters et al., 1999).
Safety and Hazards
The safety information for “(1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol” includes several hazard statements: H302, H315, H319, H335 . The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
(1R)-1-(3-methyl-1-benzofuran-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTGFYRSBJVIAW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



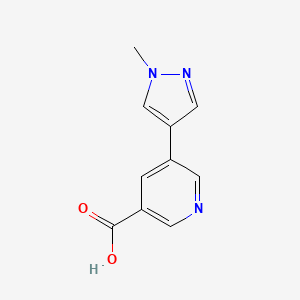

![Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1424898.png)
![Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride](/img/structure/B1424899.png)
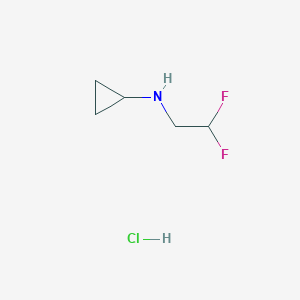
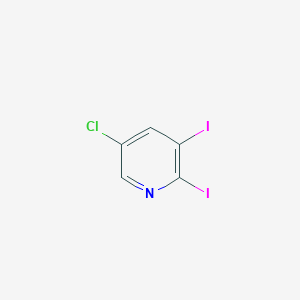
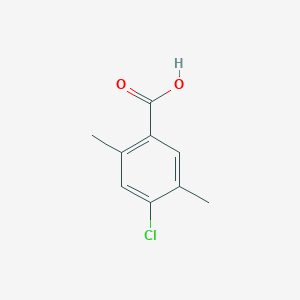
![2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride](/img/structure/B1424907.png)


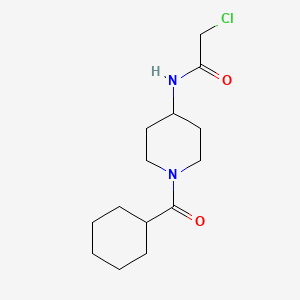
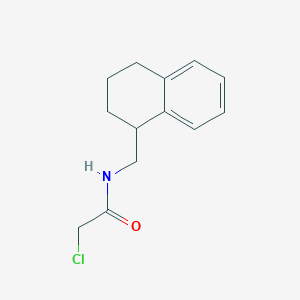
![2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide](/img/structure/B1424913.png)
